N'-formylkynurenine belongs to the class of organic compounds known as alkyl-phenylketones. These are aromatic compounds containing a ketone substituted by one alkyl group, and a phenyl group. N'-formylkynurenine is slightly soluble (in water) and a moderately acidic compound (based on its pKa). Within the cell, n'-formylkynurenine is primarily located in the cytoplasm. N'-formylkynurenine exists in all eukaryotes, ranging from yeast to humans. N'-formylkynurenine participates in a number of enzymatic reactions. In particular, N'-formylkynurenine can be biosynthesized from L-tryptophan through its interaction with the enzyme tryptophan 2, 3-dioxygenase. Furthermore, N'-formylkynurenine can be converted into formylanthranilic acid and L-alanine through the action of the enzyme kynureninase. Furthermore, N'-formylkynurenine can be converted into formic acid and L-kynurenine; which is mediated by the enzyme kynurenine formamidase. Furthermore, N'-formylkynurenine can be biosynthesized from L-tryptophan through its interaction with the enzyme indoleamine 2, 3-dioxygenase. Furthermore, N'-formylkynurenine can be biosynthesized from L-tryptophan; which is mediated by the enzyme indoleamine 2, 3-dioxygenase. Finally, N'-formylkynurenine can be converted into formic acid and L-kynurenine through its interaction with the enzyme kynurenine formamidase. In humans, n'-formylkynurenine is involved in the tryptophan metabolism pathway.
N-formylkynurenine
CAS No.: 1022-31-7
Cat. No.: VC21329049
Molecular Formula: C11H12N2O4
Molecular Weight: 236.22 g/mol
Purity: > 95%
* For research use only. Not for human or veterinary use.

CAS No. | 1022-31-7 |
---|---|
Molecular Formula | C11H12N2O4 |
Molecular Weight | 236.22 g/mol |
IUPAC Name | 2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid |
Standard InChI | InChI=1S/C11H12N2O4/c12-8(11(16)17)5-10(15)7-3-1-2-4-9(7)13-6-14/h1-4,6,8H,5,12H2,(H,13,14)(H,16,17) |
Standard InChI Key | BYHJHXPTQMMKCA-UHFFFAOYSA-N |
SMILES | C1=CC=C(C(=C1)C(=O)CC(C(=O)O)N)NC=O |
Canonical SMILES | C1=CC=C(C(=C1)C(=O)CC(C(=O)[O-])[NH3+])NC=O |
Appearance | Off-White to Light Beige Solid |
Melting Point | >149°C |
Chemical and Physical Properties
Molecular Structure and Identifiers
N-formylkynurenine is characterized by its distinct chemical structure containing both an amino acid moiety and a formamido group attached to a phenyl ring. The compound has a molecular formula of C11H12N2O4 and a molecular weight of 236.22 g/mol . It is known by various synonyms, including N'-formylkynurenine, (S)-2-Amino-4-(2-formamidophenyl)-4-oxobutanoic acid, and formylkynurenine .
Property | Value |
---|---|
Molecular Formula | C11H12N2O4 |
Molecular Weight | 236.22 g/mol |
CAS Numbers | 3978-11-8, 1022-31-7 |
IUPAC Name | 2-amino-4-(2-formamidophenyl)-4-oxobutanoic acid |
Physical State | Solid |
Charge | 0 |
Chemical Classification and Properties
N-formylkynurenine belongs to the class of organic compounds known as alkyl-phenylketones, which are aromatic compounds containing a ketone substituted by an alkyl group and a phenyl group . The compound exhibits strong basic properties based on its pKa and contains multiple functional groups that enable diverse chemical reactions.
N-formylkynurenine exists in different tautomeric forms, including a zwitterionic form, contributing to its chemical versatility . This structural complexity is relevant to its biochemical behavior and interactions with enzymes and other biomolecules.
Biosynthesis and Metabolism
Formation from Tryptophan
The biosynthesis of N-formylkynurenine occurs through the oxidation of L-tryptophan, catalyzed by heme dioxygenases such as indoleamine 2,3-dioxygenase (IDO) . This reaction represents the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism, a major route of tryptophan metabolism in mammals.
Mechanistic studies using mass spectrometry have provided insights into the formation of NFK, suggesting that dioxygenases employ a ring-opening mechanism rather than previously proposed Criegee or dioxetane mechanisms . During this process, a single atom of oxygen is inserted into the substrate, forming a cyclic amino acetal intermediate structure before conversion to N-formylkynurenine.
Metabolic Fate and Transformations
At physiological temperature (37°C) and pH (7.4), NFK can undergo deamination to form an electrophilic compound known as NFK-carboxyketoalkene (NFK-CKA) . This reaction occurs spontaneously and represents a novel non-enzymatic branch of tryptophan catabolism. The balance between these competing pathways appears to be regulated by the abundance of hydrolytic enzymes, which act as a rheostat determining NFK's metabolic fate.
Metabolic Pathway | Conditions | Products | Biological Significance |
---|---|---|---|
Hydrolysis | Enzymatic (kynurenine formamidase) | Kynurenine + Formic acid | Canonical kynurenine pathway |
Deamination | Non-enzymatic (37°C, pH 7.4) | NFK-carboxyketoalkene (NFK-CKA) | Novel nucleophile-scavenging pathway |
Oxidation by singlet oxygen | High light/oxidative stress | Modified forms in proteins | Marker of oxidative damage |
Recent Research Findings
Discovery of a Novel Deamination Pathway
Recent investigations have challenged the canonical view of NFK as merely a transient precursor to kynurenine. Researchers have discovered that NFK can undergo deamination to form NFK-carboxyketoalkene (NFK-CKA), which rapidly reacts with biological nucleophiles such as cysteine and glutathione . This represents a previously unknown non-enzymatic branch of the kynurenine pathway.
In physiological environments, NFK deaminates into electrophilic NFK-CKA, which forms adducts with nucleophiles in less than 2 minutes . This rapid reaction suggests potential implications for cellular redox balance, as glutathione is a key intracellular antioxidant. Notably, serum hydrolases can suppress NFK deamination by hydrolyzing NFK to kynurenine approximately three times faster than the rate of NFK deamination.
Biological Significance
Role in Metabolic Pathways
N-formylkynurenine participates in several important metabolic pathways across different organisms. In yeast, it is involved in the NAD metabolism pathway, highlighting its role in energy metabolism . The compound serves as a metabolite in various organisms, including humans, mice, and Saccharomyces cerevisiae .
The kynurenine pathway, in which NFK participates, is responsible for over 95% of tryptophan catabolism in mammals and produces several bioactive metabolites with diverse physiological functions. These metabolites influence processes ranging from immune regulation to neurotransmission.
Marker of Oxidative Stress
N-formylkynurenine has been identified as a marker of high light stress in photosynthetic organisms. Research on photosystem II (PSII) has revealed that NFK formation increases approximately 2-fold (2.2 ± 0.5) under high light illumination, with a concomitant 2.4 ± 0.5-fold decrease in the steady-state rate of oxygen evolution .
NFK is formed from the reaction of tryptophan with singlet oxygen, which can be produced under high light stress in photosynthetic systems. This modification appears to play a role in photoinhibition, which involves oxidative damage to reaction center proteins, D1 protein turnover, and inhibition of electron transfer .
Emerging Roles in Immune Regulation
The newly discovered nucleophile-scavenging pathway of NFK may have implications for immune regulation. The kynurenine pathway is known to play a crucial role in immune tolerance, and alterations in this pathway are associated with various immunological disorders .
The formation of NFK-CKA and its rapid reaction with glutathione suggests potential effects on cellular redox status, which is a critical factor in immune cell function and inflammatory responses. Furthermore, the modifications of proteins by NFK derivatives may contribute to post-translational modifications that influence protein function and signaling pathways.
Analytical Detection Methods
Mass Spectrometric Analysis
Mass spectrometry has been employed to identify and characterize N-formylkynurenine and its derivatives. This technique has been particularly valuable for investigating the mechanism of NFK formation by heme dioxygenases . Mass spectrometry enables the detection of specific species based on their mass-to-charge ratio (m/z), with NFK identified at m/z = 237.
Labeling experiments using 18O2 have been utilized to confirm the origin of oxygen atoms incorporated during enzymatic reactions, providing crucial insights into the mechanisms of NFK formation . These analytical approaches have facilitated the elucidation of novel metabolic pathways involving NFK.
Spectroscopic Methods
Ultraviolet-visible absorption and ultraviolet resonance Raman spectroscopy have been used to characterize N-formylkynurenine, particularly in the context of its formation as a post-translational modification in proteins . These spectroscopic methods provide valuable information about the electronic structure and vibrational properties of NFK.
An optical assay has been developed to quantify NFK formation under different conditions, such as high light stress in photosynthetic systems . This approach enables the monitoring of NFK formation in response to environmental factors and provides a tool for investigating its biological significance.
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